Benzodrocortisone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

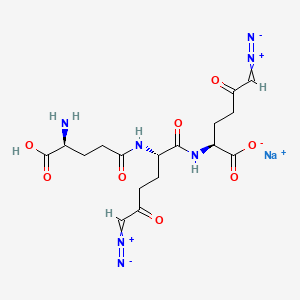

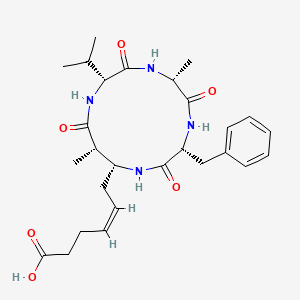

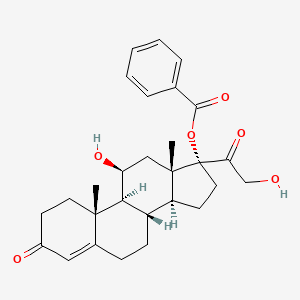

Benzodrocortisone is a corticosteroid.

Aplicaciones Científicas De Investigación

Oral Disease Treatment : Hydrocortisone has been formulated for treating oral diseases. A study by Kristmundsdottir, Loftsson, and Holbrook (1996) demonstrated its effectiveness in a clinical study involving 50 patients, showing significant improvement in 78% of the cases without side effects like erythema or superinfection (Kristmundsdottir, Loftsson, & Holbrook, 1996).

Skin Absorption Studies : Research by Wester and Maibach (1975, 1976) compared the percutaneous absorption of hydrocortisone in monkeys and humans, finding similarities in absorption patterns. This suggests that rhesus monkeys could be a suitable model for human skin absorption studies (Wester & Maibach, 1975); (Wester & Maibach, 1976).

Ocular Pharmacokinetics : Cagini et al. (2021) investigated the anterior chamber penetration of hydrocortisone in different concentrations for ocular conditions. The study emphasized the importance of using the lowest effective dose to minimize side effects (Cagini et al., 2021).

Anti-Inflammatory Effects : A study by Hyun et al. (2004) on the anti-inflammatory effects of hydrocortisone in a murine model of contact dermatitis highlighted its potential for skin inflammation treatment, showing significant reductions in major inflammatory parameters (Hyun et al., 2004).

Transdermal Drug Delivery : Bare et al. (1996) investigated the delivery of hydrocortisone through human epidermis, providing insights into the efficacy of transcutaneous delivery methods (Bare et al., 1996).

Cancer Research : Rivedal (1982) explored the effects of glucocorticoids, including hydrocortisone, on hamster embryo cells exposed to carcinogens, revealing their potential in cancer research (Rivedal, 1982).

Systemic Glucocorticoid Effects : A study by Czock et al. (2005) on the pharmacokinetics and pharmacodynamics of glucocorticoids, including hydrocortisone, provided critical insights into their systemic effects, which are crucial for treating various diseases (Czock et al., 2005).

Metabonomic Study : Chen, Zhao, and Jia (2005) conducted a metabonomic study of hydrocortisone-induced biochemical changes, highlighting its potential for investigating metabolic syndrome and early diagnostic applications (Chen, Zhao, & Jia, 2005).

Formulation for Aphthous Ulcers : Ahmed and Adinarayana (2019) developed hydrocortisone films for treating aphthous ulcers, demonstrating an innovative approach for drug delivery with improved bioavailability (Ahmed & Adinarayana, 2019).

Propiedades

Número CAS |

28956-89-0 |

|---|---|

Nombre del producto |

Benzodrocortisone |

Fórmula molecular |

C28H34O6 |

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 |

Clave InChI |

LPEYMYDYPGRLBU-YGZHYJPASA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |

Apariencia |

Solid powder |

Otros números CAS |

28956-89-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Benzodrocortisone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.